![molecular formula C16H17FN8O B2964832 2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195941-34-3](/img/structure/B2964832.png)

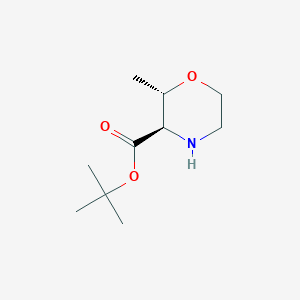

2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

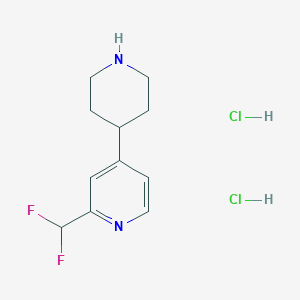

The compound contains several functional groups including a pyrimidine ring, a piperidine ring, a triazole ring, and a pyridazine ring. The presence of these rings suggests that the compound could have a variety of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various reactions involving the corresponding precursors. For example, piperidone analogs are synthesized from aldehyde, ketone, and ammonium acetate .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of interactions, including hydrogen bonding and pi stacking, which can influence the compound’s properties and biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the various functional groups present. For example, the pyrimidine ring could potentially undergo substitution reactions, while the piperidine ring could be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility and stability .Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

The compound's synthesis and SAR are crucial for understanding its potential therapeutic applications and mechanism of action. For instance, the synthesis and SAR of a series of triazolopyrimidines as anticancer agents have been described, highlighting the necessity of specific groups for optimal activity and detailing the compounds' unique mechanism of inhibiting tubulin binding, which differs from that of paclitaxel and vincas. This research provides insight into the compound's potential use in overcoming resistance in cancer treatments (Zhang et al., 2007).

Biological Properties and Potential Therapeutic Uses

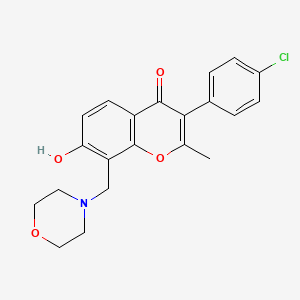

The compound's core structure is associated with various biological activities, including anticancer, antifungal, and enzyme inhibition properties. Research on similar structures has shown that modifications can lead to significant biological activities, suggesting potential therapeutic applications in treating diseases like cancer and infections. For example, novel fluoro substituted Benzo[b]pyran compounds with anti-lung cancer activity have been synthesized, indicating the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).

Mechanisms of Action

Understanding the mechanisms by which the compound and its derivatives exert their effects is vital for further therapeutic development. For instance, the unique mechanism of action of triazolopyrimidines, which promote tubulin polymerization without competing with paclitaxel for binding, offers a novel approach to targeting cancer cells and overcoming multidrug resistance (Zhang et al., 2007).

Chemical Properties and Reactions

The chemical properties and reactions of the compound are essential for its synthesis and modification. Studies have detailed various reactions, including hydrazinolysis and cycloaddition, providing pathways to synthesize derivatives with potential biological activities. These chemical insights are crucial for developing more effective and selective agents (Dickinson & Jacobsen, 1975).

Orientations Futures

Propriétés

IUPAC Name |

2-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN8O/c17-13-7-18-9-20-16(13)23-5-3-12(4-6-23)8-24-15(26)2-1-14(22-24)25-11-19-10-21-25/h1-2,7,9-12H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSHYSYGUFSFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2964756.png)

![4-[[1-[(2,6-Dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2964759.png)

![(4H-Thieno[3,2-b]pyrrol-2-yl)methanamine](/img/structure/B2964762.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2964764.png)

![2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2964765.png)

![3-(4-Methoxyphenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one](/img/structure/B2964766.png)